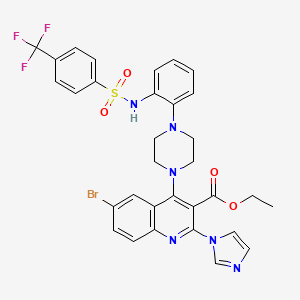
Egfr-IN-74
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-74 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR) mutants. This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where EGFR mutations are prevalent . The development of this compound represents a promising advancement in cancer therapeutics, offering potential benefits over existing treatments.
Vorbereitungsmethoden
The synthesis of Egfr-IN-74 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. For instance, the preparation method may include the use of palladium-catalyzed coupling reactions, which are common in the synthesis of complex organic molecules . Industrial production methods would likely involve scaling up these reactions while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Egfr-IN-74 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in this compound.
Wissenschaftliche Forschungsanwendungen
Egfr-IN-74 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of EGFR inhibition and to develop new inhibitors with improved efficacy. In biology, this compound is used to investigate the role of EGFR in cell signaling and cancer progression. In medicine, it is being explored as a potential therapeutic agent for treating EGFR-mutant cancers, including NSCLC . Additionally, this compound may have applications in the pharmaceutical industry for the development of new cancer treatments.
Wirkmechanismus
Egfr-IN-74 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of EGFR and subsequent activation of downstream signaling pathways . This inhibition leads to the arrest of cancer cell growth and induces apoptosis. The molecular targets of this compound include various mutant forms of EGFR, which are commonly found in NSCLC .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-74 is unique compared to other EGFR inhibitors due to its selectivity for specific EGFR mutants. Similar compounds include erlotinib, gefitinib, afatinib, and osimertinib, which are also used to treat EGFR-mutant cancers . this compound may offer advantages in terms of efficacy and reduced resistance compared to these existing treatments .
Eigenschaften
Molekularformel |
C32H28BrF3N6O4S |
|---|---|
Molekulargewicht |
729.6 g/mol |
IUPAC-Name |
ethyl 6-bromo-2-imidazol-1-yl-4-[4-[2-[[4-(trifluoromethyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]quinoline-3-carboxylate |
InChI |
InChI=1S/C32H28BrF3N6O4S/c1-2-46-31(43)28-29(24-19-22(33)9-12-25(24)38-30(28)42-14-13-37-20-42)41-17-15-40(16-18-41)27-6-4-3-5-26(27)39-47(44,45)23-10-7-21(8-11-23)32(34,35)36/h3-14,19-20,39H,2,15-18H2,1H3 |
InChI-Schlüssel |
NTWIRWVNYBTFDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)Br)N=C1N3C=CN=C3)N4CCN(CC4)C5=CC=CC=C5NS(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


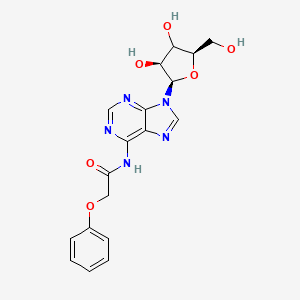

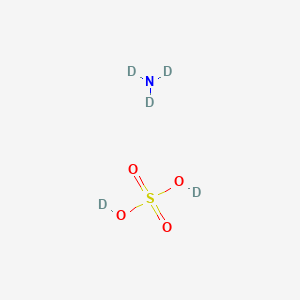
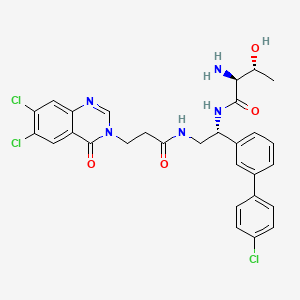
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
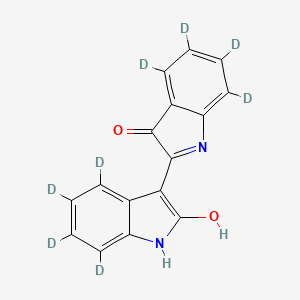
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)
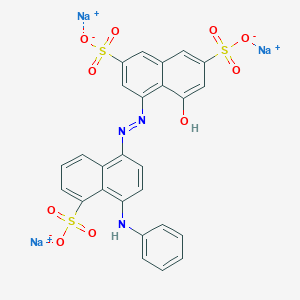
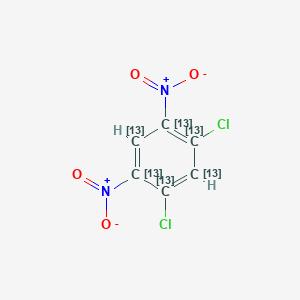
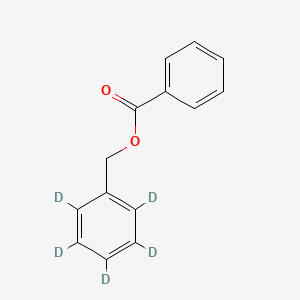
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)
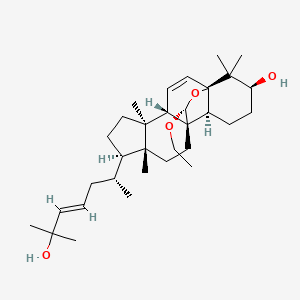

![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)
